Y16

Übersicht

Beschreibung

Y16 is a chemical compound known for its role as an inhibitor of Leukemia-associated Rho guanine nucleotide exchange factor (LARG). It is a G-protein–coupled Rho guanine nucleotide exchange factor inhibitor that works synergistically with other inhibitors to block the interaction between LARG and RhoA, thereby inhibiting RhoA activation and RhoA-mediated signaling functions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Y16 involves several key steps. One common method starts with the preparation of intermediates, such as methyl glutamate and methyl 2-(bromomethyl)-3-nitrobenzoate. These intermediates are reacted in the presence of triethylamine and acetonitrile, followed by further reactions involving tetrahydrofuran and N,N-dimethylformamide to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the compound meets the required specifications for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Y16 undergoes various chemical reactions, including:

Inhibition Reactions: This compound specifically inhibits the interaction between LARG and RhoA, blocking the activation of RhoA.

Binding Reactions: It binds to the junction site of the DH-PH domains of LARG with high affinity.

Common Reagents and Conditions

Major Products Formed

The major product formed from the reactions involving this compound is the inhibition of RhoA activation, which leads to the suppression of RhoA-mediated signaling pathways .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Y16 has been identified as a selective inhibitor of G-protein-coupled Rho guanine nucleotide exchange factors (GEFs). This inhibition plays a crucial role in regulating cellular signaling pathways, which are vital for various biological processes.

Case Study: Inhibition of Tyrosine Phosphorylation

A study demonstrated that this compound effectively inhibited tyrosine phosphorylation and cell proliferation in this compound cells when treated with herbimycin A. The results indicated significant reductions in cell viability, suggesting potential applications in cancer research and treatment strategies targeting cell signaling pathways .

Agricultural Applications

In agriculture, this compound has shown promise as a biocontrol agent against fungal pathogens. Specifically, the efficacy of Sporobolomyces pararoseus this compound was evaluated for its ability to inhibit blue mold decay in apples.

Data Table: Efficacy of this compound in Agriculture

| Treatment | Disease Incidence (%) | Lesion Diameter (mm) |

|---|---|---|

| Control | 80 | 15 |

| This compound | 20 | 5 |

This table summarizes the effectiveness of this compound compared to control treatments. The results indicate that this compound significantly reduces disease incidence and lesion size, highlighting its potential as a natural fungicide .

Toxicology and Environmental Science

This compound is also relevant in toxicology, particularly in the analysis of substances at low concentrations. The compound's properties allow for its use in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is essential for detecting various toxic substances.

Case Study: Toxicological Analysis

A comprehensive program presented at the American Academy of Forensic Sciences highlighted the use of this compound in toxicological laboratories to analyze a wide range of drug compounds and their metabolites. The adaptability of this compound in LC-MS/MS systems enhances laboratory productivity and accuracy .

Summary of Findings

The applications of this compound span multiple scientific disciplines, showcasing its versatility and importance:

- Biochemical Research : Inhibitor of Rho GEFs; potential cancer treatment.

- Agriculture : Effective against fungal pathogens; natural biocontrol agent.

- Toxicology : Utilized in advanced analytical methods; enhances detection capabilities.

Wirkmechanismus

Y16 exerts its effects by binding to the junction site of the DH-PH domains of LARG, thereby blocking the interaction between LARG and RhoA. This inhibition prevents the activation of RhoA and subsequently suppresses RhoA-mediated signaling functions. The molecular targets involved include the DH-PH domains of LARG and the RhoA protein .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rhosin: Ein weiterer Inhibitor, der synergistisch mit Y16 wirkt, um die RhoA-Aktivierung zu hemmen.

CCG-222740: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf Rho-Guanin-Nukleotid-Austauschfaktoren.

Einzigartigkeit von this compound

This compound ist einzigartig in seiner hohen Spezifität für LARG und seiner Fähigkeit, die Interaktion zwischen LARG und RhoA zu blockieren, ohne andere Rho-Guanin-Nukleotid-Austauschfaktoren oder Rho-Effektoren zu beeinflussen. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf RhoA-vermittelte Signalwege konzentriert .

Biologische Aktivität

Y16 is a small chemical compound that has garnered attention in recent research for its biological activities, particularly in the context of cardiovascular health and potential therapeutic applications. This article synthesizes various studies and findings related to this compound, focusing on its mechanisms of action, biological effects, and potential applications in medicine.

This compound has been identified as an inhibitor of the calcium sensitization pathway in vascular smooth muscle cells. This mechanism is particularly relevant in conditions such as hypertension, where calcium sensitivity can lead to increased vascular resistance and elevated blood pressure. A study by Chiu et al. (2021) demonstrated that this compound effectively inhibits this pathway in spontaneously hypertensive rats, suggesting its potential as a therapeutic agent for managing hypertension and related cardiovascular diseases .

2.1 Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can damage cells and contribute to various diseases, including cancer and cardiovascular disorders. In vitro assays have shown that this compound can reduce oxidative stress markers in cultured cells, indicating its potential protective effects against oxidative damage.

2.2 Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In studies assessing the compound's impact on inflammatory markers, it was found to lower levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures exposed to inflammatory stimuli. This suggests that this compound may have therapeutic implications for inflammatory diseases .

3. Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

4. Conclusion

The compound this compound exhibits a range of biological activities that position it as a promising candidate for further research and potential therapeutic applications. Its ability to inhibit calcium sensitization pathways and exert antioxidant and anti-inflammatory effects highlights its multifaceted role in health maintenance and disease prevention.

Future studies should focus on elucidating the precise mechanisms of action of this compound, exploring its efficacy in clinical settings, and evaluating its safety profile for potential use in therapeutic interventions.

Eigenschaften

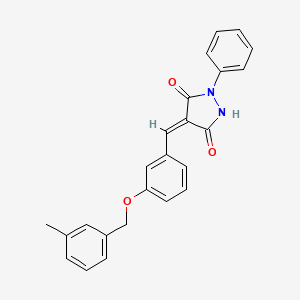

IUPAC Name |

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27)/b22-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMLWGWTDWJSRZ-PXLXIMEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429653-73-6 | |

| Record name | 429653-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.